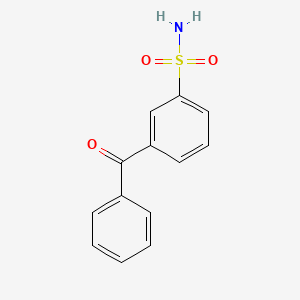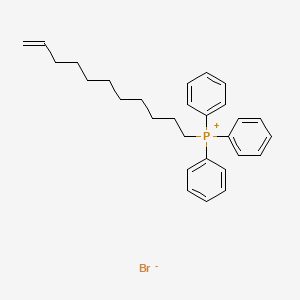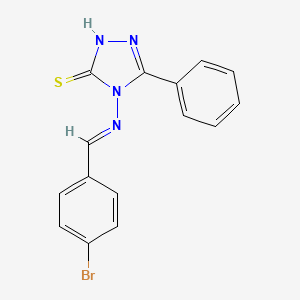
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is a synthetic organic compound that features a unique adamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the desired substituents.
Coupling Reaction: The functionalized adamantane is coupled with 2-chloro-4,5-difluoro-phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for designing new drugs.
Materials Science: In the development of advanced materials with unique properties.
Biology: As a tool for studying biological processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantan-1-YL-3-phenyl-1-methyl-urea: Lacks the chloro and difluoro substituents.
1-Adamantan-1-YL-3-(2-chloro-phenyl)-1-methyl-urea: Lacks the difluoro substituents.
Uniqueness
1-Adamantan-1-YL-3-(2-chloro-4,5-difluoro-phenyl)-1-methyl-urea is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21ClF2N2O |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-(2-chloro-4,5-difluorophenyl)-1-methylurea |
InChI |
InChI=1S/C18H21ClF2N2O/c1-23(17(24)22-16-6-15(21)14(20)5-13(16)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12H,2-4,7-9H2,1H3,(H,22,24) |
Clé InChI |
OCXRZJYYWUCJLN-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC(=C(C=C1Cl)F)F)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)


![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)






